Cas no 2111568-99-9 (1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one)

1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one
- EN300-1276871
- 2111568-99-9
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- インチ: 1S/C11H13BrO2/c1-6(2)11(14)8-5-9(12)10(13)4-7(8)3/h4-6,13H,1-3H3
- InChIKey: JLVWDZNBAAOSGH-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(C)=C(C=1)C(C(C)C)=O)O
計算された属性
- 精确分子量: 256.00989g/mol
- 同位素质量: 256.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 37.3Ų
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276871-1.0g |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 1g |
$857.0 | 2023-05-24 | ||
Enamine | EN300-1276871-5000mg |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1276871-2500mg |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 2500mg |
$1230.0 | 2023-10-01 | ||
Enamine | EN300-1276871-250mg |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 250mg |
$579.0 | 2023-10-01 | ||
Enamine | EN300-1276871-0.05g |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 0.05g |
$719.0 | 2023-05-24 | ||
Enamine | EN300-1276871-0.25g |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 0.25g |
$789.0 | 2023-05-24 | ||
Enamine | EN300-1276871-0.5g |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 0.5g |
$823.0 | 2023-05-24 | ||
Enamine | EN300-1276871-5.0g |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 5g |
$2485.0 | 2023-05-24 | ||
Enamine | EN300-1276871-2.5g |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 2.5g |
$1680.0 | 2023-05-24 | ||
Enamine | EN300-1276871-500mg |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
2111568-99-9 | 500mg |
$603.0 | 2023-10-01 |
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-oneに関する追加情報
Introduction to 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one (CAS No. 2111568-99-9)
The compound 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one, identified by its CAS number 2111568-99-9, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to a class of aromatic ketones that have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
At the core of understanding this compound lies its molecular structure, which features a phenyl ring substituted with bromine, hydroxyl, and methyl groups, coupled with an isobutyl ketone moiety. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and medicinal chemistry investigations.
In recent years, the study of aromatic ketones has seen remarkable advancements, particularly in their role as intermediates in the synthesis of bioactive molecules. The presence of both electrophilic and nucleophilic centers in 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one allows for a wide range of chemical modifications, enabling researchers to tailor its properties for specific applications.
One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of pharmacologically active agents. For instance, studies have demonstrated its utility in the preparation of novel kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The bromo and hydroxyl substituents on the phenyl ring provide excellent handles for further functionalization, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity.
The isobutyl ketone group in 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one also plays a pivotal role in its reactivity. This moiety can participate in various organic transformations, including condensation reactions, oxidation, and reduction processes, making it a versatile building block for complex molecular architectures. Researchers have leveraged these properties to develop innovative synthetic strategies that have broad implications in both academic and industrial settings.
Recent research has highlighted the compound's significance in the development of antimicrobial agents. The structural features of 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This has led to explorations into its potential use as a component in novel antibiotics, offering hope for addressing emerging resistant strains.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its aromatic nature and functional groups make it a suitable candidate for the development of advanced polymers and coatings with enhanced thermal stability and mechanical strength. The ability to modify its structure further allows for fine-tuning of material properties, opening up new possibilities for applications in electronics, construction, and other high-tech industries.
The synthesis of 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include bromination of a methyl-substituted phenol followed by condensation with an isobutylating agent. These processes highlight the importance of precise control over reaction conditions to ensure high yield and purity.
The compound's stability under various conditions is another critical factor that makes it valuable for research purposes. Studies have shown that it remains stable under ambient conditions but requires careful handling when subjected to extreme temperatures or acidic environments. This knowledge is essential for optimizing storage protocols and reaction conditions in laboratory settings.
Efforts are ongoing to explore new derivatives of 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one that may exhibit even more potent biological activities or improved synthetic accessibility. Advances in computational chemistry have enabled researchers to predict the properties of these derivatives with greater accuracy, accelerating the discovery process.
The impact of this compound extends beyond academic research. Industrial partners are increasingly interested in licensing its synthesis for large-scale production due to its potential commercial applications. Collaborative efforts between academia and industry are fostering innovation and driving the development of novel products that address global challenges.
In conclusion, 1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one, with its CAS number 2111568-99-9, represents a cornerstone in modern chemical research. Its unique structural features, coupled with its diverse applications, make it a cornerstone for advancements across multiple disciplines. As research continues to uncover new possibilities, this compound is poised to play an even more significant role in shaping the future of science and technology.
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